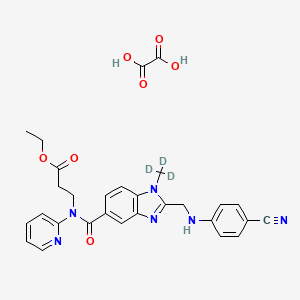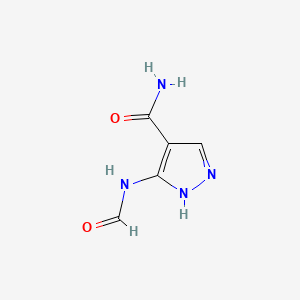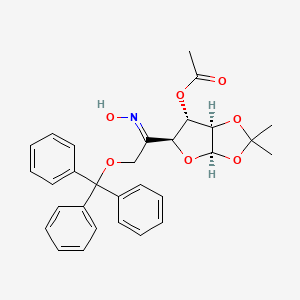
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate is a synthetic compound with the molecular formula C29H25D3N6O7 and a molecular weight of 575.59 g/mol . It is a stable isotope-labeled compound, often used in research and development for pharmaceutical testing . This compound is particularly significant in the study of anticoagulant drugs, as it is a derivative of Dabigatran, a well-known anticoagulant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the cyano group: This is achieved through a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide.
Deuterium labeling: The incorporation of deuterium atoms is done using deuterated reagents in place of their non-deuterated counterparts.
Esterification: The ethyl ester group is introduced via esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Oxalate formation: Finally, the oxalate salt is formed by reacting the ester with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like sodium cyanide or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, halogenating agents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Aplicaciones Científicas De Investigación
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of anticoagulant drugs.
Industry: Applied in the quality control of pharmaceutical products, ensuring the accuracy and reliability of analytical methods
Mecanismo De Acción
The mechanism of action of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate involves its interaction with thrombin, an enzyme crucial for blood clotting. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. This mechanism is similar to that of Dabigatran, its parent compound .
Comparación Con Compuestos Similares
Similar Compounds
Dabigatran: The parent compound, widely used as an anticoagulant.
Rivaroxaban: Another anticoagulant with a different mechanism of action, inhibiting Factor Xa.
Apixaban: Similar to Rivaroxaban, it also inhibits Factor Xa.
Uniqueness
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Propiedades
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6)/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECGZWCALSAMG-MUTAZJQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)



